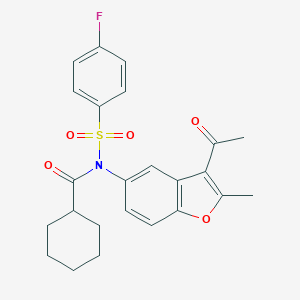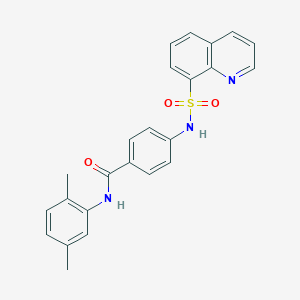
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide, also known as DQ-661, is a novel small molecule inhibitor that has been developed for its potential use as a research tool in various scientific fields. The compound has been shown to have promising effects in inhibiting the activity of certain enzymes and proteins within living cells, and has been the subject of several studies exploring its potential applications.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide involves the inhibition of certain enzymes and proteins within living cells. Specifically, the compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CAIX, this compound has been shown to reduce tumor growth and metastasis. The compound has also been shown to modulate the activity of immune cells by inhibiting the activity of certain proteins involved in the immune response.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects within living cells. In addition to its effects on the activity of CAIX and immune cells, the compound has been shown to modulate the activity of certain neurotransmitters in the brain, suggesting its potential use in the treatment of neurological disorders. The compound has also been shown to have effects on the expression of certain genes involved in cell growth and differentiation.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide in lab experiments is its specificity for certain enzymes and proteins. The compound has been shown to have a high degree of selectivity for CAIX, making it a potentially useful tool for studying the role of this enzyme in cancer growth and metastasis. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other small molecule inhibitors. This may limit its effectiveness in certain experiments, particularly those involving high concentrations of enzymes or proteins.
未来方向
There are several potential future directions for research on N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit the activity of CAIX. Another potential direction is the use of this compound in the treatment of autoimmune diseases, based on its ability to modulate the activity of immune cells. Additionally, further research is needed to explore the compound's potential use in the treatment of neurological disorders, particularly those involving the modulation of neurotransmitter activity.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide involves several steps, including the reaction of 2,5-dimethylaniline with 8-chloroquinoline, followed by the addition of a sulfonamide group and the formation of the benzamide structure. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to have potential applications in a variety of scientific fields, including cancer research, immunology, and neuroscience. In cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis, making it a potential candidate for the development of new cancer therapies. In immunology, this compound has been shown to modulate the activity of immune cells, suggesting its potential use in the treatment of autoimmune diseases. In neuroscience, the compound has been shown to have effects on the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-16-8-9-17(2)21(15-16)26-24(28)19-10-12-20(13-11-19)27-31(29,30)22-7-3-5-18-6-4-14-25-23(18)22/h3-15,27H,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIWHKMQPBNHLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)
![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)

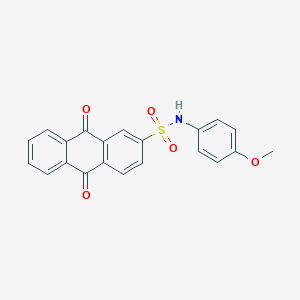
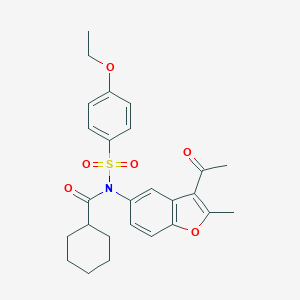
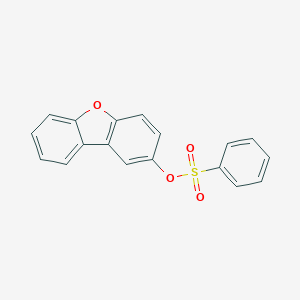
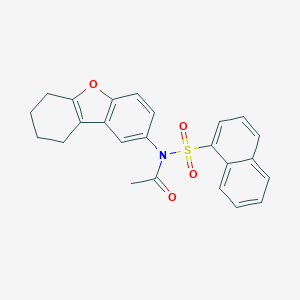
![Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491891.png)
![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)
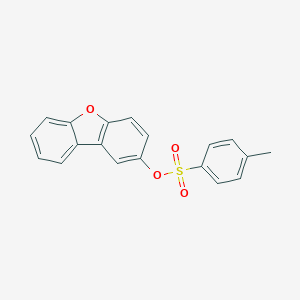
![Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491921.png)

